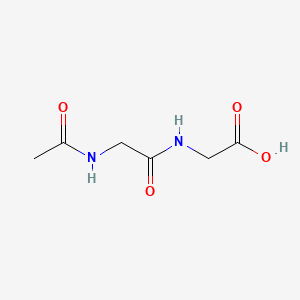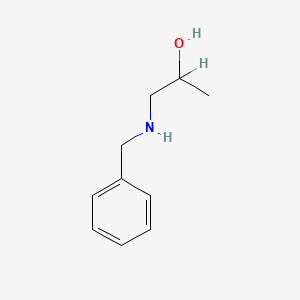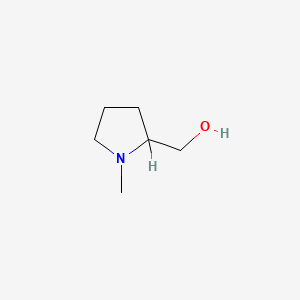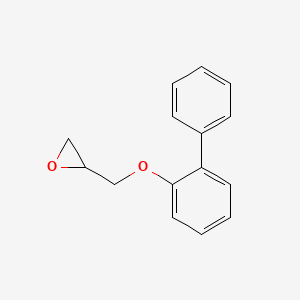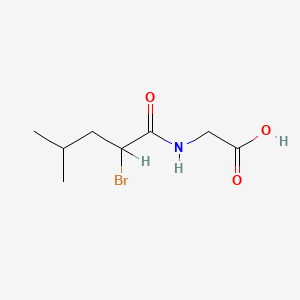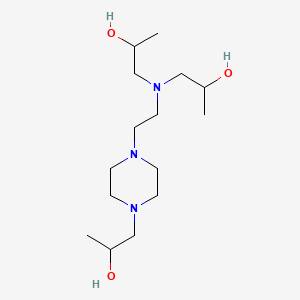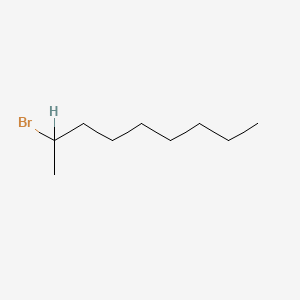
5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate
Übersicht
Beschreibung
5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate is a steroidal compound with the molecular formula C23H34O3 It is a derivative of pregnenolone, a key precursor in the biosynthesis of steroid hormones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate typically involves the acetylation of 3beta-hydroxy-5beta-pregn-16-en-20-one. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Time: Several hours to ensure complete acetylation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk reagents: Acetic anhydride and pyridine in large quantities
Reactor systems: Continuous flow reactors to maintain consistent reaction conditions
Purification: Crystallization or chromatography to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate
Reduction: Formation of alcohols or alkanes using reducing agents such as lithium aluminum hydride
Substitution: Introduction of different functional groups via nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran
Catalysts: Acid or base catalysts depending on the reaction type
Major Products
Oxidation: Formation of 5beta-Pregn-16-en-20-one, 3beta,20-dione
Reduction: Formation of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds
Biology: Studied for its role in steroid hormone biosynthesis and metabolism
Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and treatment of hormonal disorders
Industry: Utilized in the production of steroid-based pharmaceuticals and as a chemical intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate involves its interaction with steroid hormone receptors. It acts as a precursor in the biosynthesis of steroid hormones, influencing various physiological processes. The molecular targets include:
Steroid hormone receptors: Binding to receptors such as glucocorticoid and mineralocorticoid receptors
Enzymatic pathways: Involvement in enzymatic conversions leading to the formation of active steroid hormones
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pregnenolone acetate
- Dehydroepiandrosterone acetate
- Progesterone acetate
Uniqueness
5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits unique properties in terms of its interaction with steroid hormone receptors and its role in steroid biosynthesis.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,16-18,20-21H,5-6,8-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMSIVMSEGIVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922203 | |
| Record name | 20-Oxopregn-16-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2601-07-2, 1169-20-6, 51020-48-5 | |
| Record name | NSC401313 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC166500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC226099 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 20-Oxopregn-16-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



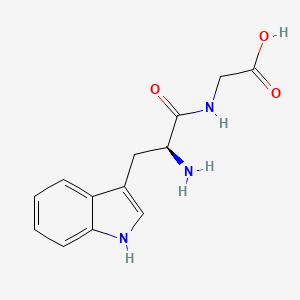
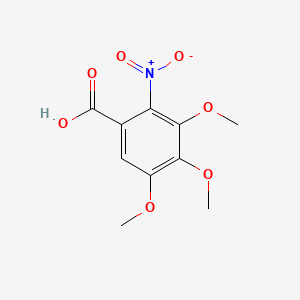

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)
